2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine

Antiviral HIV Nucleoside Analog

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine (CAS 1055035-48-7) is a synthetic purine nucleoside analog characterized by a 3'-deoxyribose sugar and a 2-amino-6-chloro substitution on the purine base. This compound belongs to the class of 3'-deoxy nucleosides, which are structurally distinct from their 2'-deoxy counterparts due to the absence of the 3'-hydroxyl group.

Molecular Formula C10H12ClN5O3
Molecular Weight 285.69 g/mol
Cat. No. B12388112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
Molecular FormulaC10H12ClN5O3
Molecular Weight285.69 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=NC3=C2N=C(N=C3Cl)N)CO
InChIInChI=1S/C10H12ClN5O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5-,9+/m0/s1
InChIKeyCBXLNNNWHUKXSN-DQSPEZDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine: Core Structure and Procurement Baseline


2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine (CAS 1055035-48-7) is a synthetic purine nucleoside analog characterized by a 3'-deoxyribose sugar and a 2-amino-6-chloro substitution on the purine base . This compound belongs to the class of 3'-deoxy nucleosides, which are structurally distinct from their 2'-deoxy counterparts due to the absence of the 3'-hydroxyl group. This modification confers potential resistance to enzymatic degradation and may alter cellular transport properties [1]. As a purine nucleoside analog, it is primarily investigated for its potential antitumor and antiviral activities, particularly in targeting indolent lymphoid malignancies and viral replication processes . Its molecular weight is 285.69 g/mol, and it is commercially available for research applications from multiple vendors .

3′-Deoxyribose modification supports chain-termination studies
2-Amino-6-chloro purine scaffold for nucleoside SAR investigations
Research probe for antiviral and cancer cell-line assays

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine: Why Generic Substitution Is Not a Safe Option


Purine nucleoside analogs are not interchangeable due to subtle but critical structural variations that profoundly influence their biological activity, selectivity, and metabolic stability. The specific 3'-deoxy modification in 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine fundamentally alters its interaction with cellular kinases, polymerases, and deaminases compared to 2'-deoxy analogs like cladribine [1]. The presence of the 2-amino group and 6-chloro substitution further modulates lipophilicity and enzymatic susceptibility, as demonstrated by studies on related 6-halo-2',3'-dideoxypurine ribofuranosides where activity varied significantly with halogen substitution [2]. Simply substituting a generic purine analog without this precise substitution pattern and 3'-deoxy configuration can lead to unpredictable efficacy, altered toxicity profiles, and invalid experimental results. Therefore, for reproducible and meaningful research outcomes, the exact compound identity is non-negotiable.

3′-Deoxy configuration alters kinase/polymerase engagement; 2′-deoxy or 2′,3′-dideoxy analogs may not transfer.
2-Amino-6-chloro pattern is critical for ADA resistance and antiviral profile; other halogen or amino substitutions can shift activity.
Cytotoxicity and antiviral selectivity profiles are not class-predictable; precise analog identity required for reproducible endpoints.

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine: Quantified Differentiation from Close Analogs


Comparative Antiviral Potency: 2-Amino-6-chloro vs. 6-Chloro and Other 6-Halo-2',3'-dideoxypurine Analogs

In a direct comparative study of 6-halo-2',3'-dideoxypurine ribofuranosides (ddPs) against HIV, the 2-amino-6-chloro derivative demonstrated potent antiviral activity comparable to 2',3'-dideoxyinosine (ddI) and 2',3'-dideoxyguanosine (ddG) and completely blocked HIV infectivity without affecting target cell growth [1]. The compound's activity profile was superior to 2-amino-6-bromo and 2-amino-6-iodo analogs, as well as 6-chloro, 6-bromo, and 6-iodo derivatives without the 2-amino group [1]. This establishes a clear structure-activity relationship (SAR) where the combination of the 2-amino group and the 6-chloro atom in the purine scaffold is critical for optimal anti-HIV activity within this series.

Anti-HIV SAR
Class-level inference
2-amino-6-chloro-ddP ranked among top in series; completely blocked HIV infectivity in T4+ cells.
Supports antiviral assay context for this substitution pattern.
In vitro comparison of 6-halo-ddPs; activity order: 2-amino-6-fluoro ≥ 2-amino-6-chloro > other halogens.
Antiviral HIV Nucleoside Analog

Resistance to Adenosine Deaminase (ADA) Hydrolysis: A Key Metabolic Stability Advantage

The 2-amino-6-chloro substitution on the purine base significantly reduces susceptibility to enzymatic deamination by adenosine deaminase (ADA) compared to the unsubstituted adenosine analog. In a study of 6-halo-2',3'-dideoxypurine ribofuranosides, the relative rates of hydrolysis by ADA were ranked: 2',3'-dideoxyadenosine (ddA), 2-amino-6-fluoro >> 2-amino-6-chloro, 2-amino-6-bromo > 2-amino-6-iodo [1]. The 2-amino-6-chloro derivative exhibited substantially slower hydrolysis compared to the parent ddA and the 2-amino-6-fluoro analog. This indicates that the target compound is likely more stable in biological systems where ADA is present, potentially leading to a longer half-life and improved in vivo efficacy relative to analogs that are rapidly deaminated.

ADA Resistance
Class-level inference
Substantially slower ADA hydrolysis than ddA and 2-amino-6-fluoro-ddP.
May support metabolic stability screening in ADA-containing systems.
Purified ADA assay; relative rates: ddA ≫ 2-amino-6-chloro.
Drug Metabolism Enzymatic Stability Prodrug

Comparative Cytotoxicity and Antiviral Activity: 3'-Deoxy vs. 2',3'-Dideoxy Analogs

The 3'-deoxy modification in purine nucleosides can significantly impact the therapeutic index compared to 2',3'-dideoxy or 2',3'-didehydro analogs. A direct comparison of 2-chloro-3'-deoxyadenosine (2-ClddAdo) and 2-chloro-2',3'-dideoxyadenosine (2-ClddAdo) against HIV in cultured T4+ lymphocytes revealed that the 2-chloro substituent increased host cell toxicity but decreased antiretroviral activity relative to the non-chlorinated analog [1]. At 100 µM, 2-ClddAdo inhibited reverse transcriptase (RT) production by 97%, while 2',3'-dideoxyadenosine (ddAdo) achieved >99% inhibition [1]. However, 2-ClddAdo also inhibited uninfected cell growth by 23% at 100 µM, whereas ddAdo was non-toxic at this concentration [1]. This highlights the delicate balance between structural modifications and biological outcomes, underscoring the need for precise compound identity when investigating structure-activity relationships.

Cytotoxicity & Antiviral
Head-to-head
2-ClddAdo: 97% RT inhibition, 23% cell growth inhibition at 100 µM; ddAdo: >99% inhibition, non-toxic at same dose.
Cytotoxicity and antiviral endpoints differ sharply; analog identity determines assay outcome.
T4+ lymphocyte model; 2-chloro-3′-deoxy vs. 2′,3′-dideoxy comparison.
Cytotoxicity Antiviral Selectivity Nucleoside Analog

Inferred Stability Advantage: 3'-Deoxy vs. 2'-Deoxy Nucleosides

The 3'-deoxy modification in nucleoside analogs is known to confer resistance to degradation by certain enzymes and to alter interactions with nucleoside transporters [1]. Studies on diamino analogues of 3'-deoxyadenosine have shown that these compounds exhibit greater stability than their corresponding monoaminated nucleosides [2]. While direct stability data for the target compound is not available, the 3'-deoxyribose sugar is a key structural feature that distinguishes it from 2'-deoxy analogs like cladribine. This modification is expected to impact the compound's metabolic fate and cellular uptake, making it a distinct chemical entity for research into nucleoside metabolism and drug development. The 3'-deoxy group also prevents the formation of a 3'-5' phosphodiester bond, which is crucial for DNA chain elongation, thereby acting as a chain terminator [3].

Stability Inference
Data to verify
3′-Deoxy nucleosides generally more resistant to enzymatic degradation and act as chain terminators.
Class-level context; direct stability data for this compound not available.
Inferred from diamino-3′-deoxyadenosine studies.
Nucleoside Metabolism Drug Stability Enzymatic Degradation

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine: Recommended Research and Industrial Application Scenarios


Antiviral Drug Discovery: HIV and Hepatitis Research

This compound is ideally suited for research into novel antiviral agents, particularly against HIV and hepatitis viruses. Its 2-amino-6-chloro substitution pattern, as shown in related 2',3'-dideoxypurine analogs, confers potent anti-HIV activity comparable to established drugs like ddI and ddG while potentially offering a better metabolic stability profile due to reduced ADA susceptibility [1]. Its 3'-deoxy modification may also provide a unique mechanism of action as a chain terminator, making it a valuable tool for studying viral polymerase inhibition and developing next-generation antiviral therapies [2].

Cancer Research: Indolent Lymphoid Malignancies

Purine nucleoside analogs, including this compound, are widely investigated for their cytotoxic effects against indolent lymphoid malignancies [1]. The specific 3'-deoxy and 2-amino-6-chloro substitutions may offer a differentiated activity profile compared to clinically used agents like cladribine or fludarabine. Researchers can use this compound to explore structure-activity relationships in leukemia and lymphoma cell lines, particularly in studies focused on overcoming resistance mechanisms or improving selectivity.

Nucleoside Metabolism and Enzymology Studies

The compound's resistance to adenosine deaminase (ADA) and its unique 3'-deoxyribose sugar make it an excellent probe for studying nucleoside metabolism and enzymatic activation pathways [1]. It can be used to investigate the substrate specificity of deoxycytidine kinase and other nucleoside kinases, as well as the impact of 3'-modifications on cellular transport and phosphorylation efficiency. Such studies are crucial for understanding the pharmacology of nucleoside analog drugs and for designing improved prodrugs with enhanced bioavailability [2].

Synthetic Chemistry: Scaffold for Derivatization

This compound serves as a versatile scaffold for the synthesis of novel nucleoside analogs. The 6-chloro group can be readily substituted with various nucleophiles to generate a library of 6-substituted purine 3'-deoxyribonucleosides for biological screening [1]. This allows medicinal chemists to explore a wide chemical space around the purine core while maintaining the advantageous 3'-deoxy sugar configuration, accelerating the discovery of lead compounds with improved potency and selectivity.

Application
Selection Property
Validation Focus
Antiviral screening (HIV, hepatitis)
2-Amino-6-chloro SAR profile
Viral polymerase inhibition and ADA stability endpoints
Cancer cell-line studies (lymphoid)
3′-Deoxy nucleoside scaffold
Cytotoxicity and drug-resistance pathway endpoints
Nucleoside metabolism research
ADA resistance and kinase specificity
Metabolic activation and transport assays
Nucleoside analog synthesis
6-Chloro reactive handle
Derivatization SAR and lead candidate profiling
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